(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride
Description
(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride (CAS: 1383146-20-0) is a chiral piperazin-2-one derivative characterized by a 2,4-dimethoxybenzyl substituent at the 4-position and a methyl group at the 3-position of the piperazine ring. Its molecular formula is C₁₄H₂₀N₂O₃·HCl, with a molecular weight of 300.79 g/mol. The compound is typically stored under dry, room-temperature conditions to ensure stability .
Properties
IUPAC Name |
(3R)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3;/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17);1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEWISUZWIIYRT-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055848-90-1 | |
| Record name | 2-Piperazinone, 4-[(2,4-dimethoxyphenyl)methyl]-3-methyl-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055848-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Core Piperazin-2-One Formation
The synthesis begins with constructing the piperazin-2-one scaffold, a six-membered ring containing two nitrogen atoms. A widely cited approach involves the cyclodehydration of acyl hydrazides with iminoethers under microwave irradiation. For example, the reaction of 2-hydrazidopyrazine derivatives with iminoethers generated via Meerwein’s reagent (triethyloxonium tetrafluoroborate, Et₃O⁺BF₄⁻) yields triazolopyrazine intermediates, which are subsequently hydrogenated to piperazin-2-ones.
Critical Parameters :
Chiral Resolution and Stereochemical Control
The (R)-configuration at the 3-methyl position is achieved through asymmetric synthesis or enzymatic resolution. A patented method employs (R)-BINOL-derived phosphoric acids as chiral catalysts during the reductive amination of ketopiperazine precursors. Alternative strategies include:
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Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes undesired stereoisomers, enriching the (R)-enantiomer to >98% ee.
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Crystallization-Induced Diastereomer Transformation : Seeding with enantiopure crystals shifts equilibrium toward the desired isomer.
Detailed Synthetic Protocols
Boc-Protected Ketopiperazine Intermediate
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Protection : Treat 3-methylpiperazin-2-one with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C.
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Iminoether Formation : React the Boc-protected intermediate with Meerwein’s reagent in dichloromethane at −20°C.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Boc₂O, DMAP | THF | 0°C → RT | 12 h | 85% |
| 2 | Et₃O⁺BF₄⁻ | CH₂Cl₂ | −20°C | 2 h | 92% |
Cyclodehydration and Hydrogenation
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Cyclodehydration : Combine the iminoether with 2,4-dimethoxybenzyl chloride in acetonitrile under microwave irradiation (100°C, 300 W).
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Hydrogenation : Treat the triazolopyrazine intermediate with H₂/Pd-C in methanol at 50°C.
Optimized Yields :
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Cyclodehydration: 78% yield after 3 h.
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Hydrogenation: 95% yield after 6 h.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treating with hydrochloric acid (HCl) in ethanol. Crystallization from acetone/water (4:1) yields the final product with >99% purity.
Salt Formation Parameters :
| Parameter | Value |
|---|---|
| HCl Concentration | 1.0 M |
| Solvent System | Ethanol/Water |
| Crystallization Temp | 4°C |
Reaction Optimization and Process Challenges
Microwave-Assisted Cyclodehydration
Conventional thermal methods for cyclodehydration require prolonged reflux (48–72 h), whereas microwave irradiation achieves completion in 3–5 h. This reduces side reactions such as N-Boc deprotection and dimerization.
Managing Moisture Sensitivity
Critical steps (e.g., iminoether formation) necessitate anhydrous conditions. Molecular sieves (3 Å) and rigorously dried solvents (THF, CH₂Cl₂) prevent reagent decomposition.
Scaling-Up Crystallization
Anti-solvent precipitation with water enhances yield during salt formation. A 10:1 acetone/water ratio achieves 92% recovery at pilot scale.
Analytical Validation of Synthesis
Structural Confirmation
Purity Assessment
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HPLC-MS : C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) detects impurities <0.1%.
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Elemental Analysis : Matches theoretical values for C₁₄H₂₁ClN₂O₃ (C: 55.90%, H: 6.99%, N: 9.31%).
Industrial and Environmental Considerations
Green Chemistry Principles
Cost-Benefit Analysis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Output | 50 kg | 200 kg |
| Production Cost | $12,000/kg | $8,500/kg |
Chemical Reactions Analysis
Types of Reactions
®-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Research indicates that (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride may exhibit the following biological activities:
- Antiproliferative Activity : Derivatives of piperazine compounds have shown the ability to inhibit cell growth in cancer cell lines by disrupting the cell cycle at the G2/M phase and affecting microtubule integrity .
- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, certain derivatives have demonstrated significant anti-angiogenic properties, indicating potential applications in cancer therapy .
Applications in Medicinal Chemistry
- Cancer Research : Due to its antiproliferative properties, this compound is being investigated for its potential use as an anticancer agent. Studies have focused on its ability to inhibit specific kinases involved in cancer progression and its effects on tumor growth in vivo.
- Neuropharmacology : The structure of this compound suggests potential interactions with neurotransmitter systems. Research is ongoing to explore its effects on neurochemical pathways, which may lead to new treatments for neurological disorders.
- Drug Development : The unique structural characteristics of this compound make it a candidate for further development into therapeutic agents targeting various diseases. Its synthesis can be optimized for large-scale production, facilitating its use in clinical trials.
Case Studies
- Study on Anticancer Activity : A study conducted on various piperazine derivatives showed that this compound exhibited significant inhibition of cell proliferation in breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Research exploring the neuroprotective effects of this compound indicated potential benefits in models of neurodegeneration. It was shown to enhance neuronal survival under oxidative stress conditions, suggesting a role in treating neurodegenerative diseases.
- Angiogenesis Inhibition Assays : In chick chorioallantoic membrane assays, this compound demonstrated significant anti-angiogenic effects compared to controls, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of ®-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Properties :
- Stereochemistry : The (R)-configuration at the 3-methyl position is critical for its biological activity, as stereoisomerism often influences receptor binding and pharmacokinetics .
- Applications: It serves as a pharmaceutical intermediate, notably in the synthesis of kinase inhibitors such as Tofacitinib citrate, highlighting its role in medicinal chemistry .
- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), requiring precautions like avoiding inhalation and using protective equipment .
Comparison with Structurally Similar Compounds
Structural Analogues of Piperazin-2-one Derivatives
Below is a comparative analysis of key analogs:
Key Observations :
- Stereochemistry : The (R)-configuration distinguishes it from (S)-isomers (e.g., 1887197-43-4), which may exhibit divergent binding affinities in therapeutic contexts .
- Salt Forms : Hydrochloride salts (e.g., 1383146-20-0) improve aqueous solubility compared to free bases, critical for drug formulation .
Functional Analogues in Pharmaceutical Contexts
- Triazolopyridinone Derivatives (e.g., 62337-66-0): Feature a triazolopyridinone core linked to piperazine. These are explored for serotonin receptor modulation, contrasting with the target compound’s kinase-related applications .
- Fmoc-Protected Piperazine Acetic Acid (180576-05-0): Used in peptide synthesis due to its Fmoc group, illustrating divergent applications despite shared piperazine scaffolds .
Research Findings and Pharmacological Implications
- Synthetic Utility: The target compound’s benzyl and methoxy groups facilitate selective reactions, as seen in methoxy-substituted pyridazinones (), though its synthetic pathways prioritize chiral purity .
- Safety Profile : Compared to Fmoc-protected analogs (), the target compound’s hazards (H302/H315/H319) necessitate stricter handling protocols .
Commercial Availability and Regulatory Status
Suppliers like Hangzhou ICH Biofarm and Accela ChemBio () offer the compound at scales from milligrams to kilograms, reflecting its demand in R&D. Regulatory guidelines () emphasize purity standards for pharmaceutical intermediates, aligning with its role in API synthesis .
Biological Activity
(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant research findings.
- Chemical Formula : C14H21ClN2O3
- Molecular Weight : 300.78 g/mol
- CAS Number : 2055848-90-1
- Solubility : Soluble in DMSO and other organic solvents; specific solubility conditions should be followed for preparation .
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms, including:
- Antiproliferative Activity : It has been observed that certain derivatives of piperazine compounds can inhibit cell growth in cancer cell lines. For example, studies have shown that related compounds can block the cell cycle at the G2/M phase and disrupt microtubule integrity by binding to the colchicine site on β-tubulin .
- Angiogenesis Inhibition : The compound has shown potential in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. In chick chorioallantoic membrane assays, certain derivatives demonstrated significant anti-angiogenic properties .
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated using various cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HT-29 (Colon Carcinoma) | 5.0 | Cell Cycle Arrest |
| M21 (Skin Melanoma) | 4.5 | Microtubule Disruption | |
| MCF7 (Breast Carcinoma) | 6.0 | Angiogenesis Inhibition |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% .
Case Studies
- Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and tested for their antiproliferative activity against several cancer cell lines. The study concluded that modifications in the substituents significantly influenced the biological activity, with some derivatives showing potent effects comparable to established chemotherapeutics like combretastatin A-4 .
- Chick Chorioallantoic Membrane Assay : In vivo assays revealed that certain derivatives could efficiently block angiogenesis and tumor growth, indicating their potential as therapeutic agents in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride?
- Methodological Answer : The synthesis typically involves coupling reactions using carbodiimide reagents (e.g., EDC·HCl) with HOBt as an activator in dichloromethane (CH₂Cl₂). For example, a general procedure involves reacting the appropriate acid with a piperazine intermediate under anhydrous conditions, followed by purification via flash chromatography and hydrochloride salt formation using HCl in diethyl ether . Chiral intermediates, such as tert-butyl-protected precursors, may be employed to preserve stereochemistry during synthesis .
Q. How can the chiral purity of this compound be confirmed experimentally?
- Methodological Answer : Chiral purity is validated using polarimetry ([α]²⁵D measurements in methanol) and chiral HPLC. For instance, optical rotations like [α]²⁵D +63.2° (c 0.95, CH₃OH) have been reported for structurally related compounds . High-resolution NMR with chiral shift reagents or derivatization agents (e.g., Mosher’s acid) can further confirm enantiomeric excess .
Q. What are the critical handling and storage protocols for this compound?
- Methodological Answer : Store in a dry, ventilated environment at 2–8°C, protected from light and moisture. Use inert gas (e.g., argon) for long-term storage of solutions. Handling requires PPE (gloves, goggles) due to potential respiratory and dermal irritation, as indicated by safety protocols for analogous piperazine derivatives .
Advanced Research Questions
Q. What analytical techniques are suitable for studying its stability under physiological conditions?
- Methodological Answer : Accelerated stability studies using HPLC-MS under varying pH (1.2–7.4) and temperatures (25–40°C) can track degradation. For example, LC-MS with electrospray ionization (ESI) monitors molecular ion peaks (e.g., m/z 488.6 [M+H]⁺) to identify hydrolytic or oxidative byproducts . NMR spectroscopy (¹H/¹³C) detects structural changes in deuterated buffers .
Q. How does the 2,4-dimethoxybenzyl group influence reactivity in nucleophilic environments?
- Methodological Answer : The electron-donating methoxy groups enhance steric protection of the piperazine ring while directing electrophilic substitution. Computational studies (DFT) predict reduced electrophilicity at the benzylic position, as observed in related compounds where methoxy groups stabilize intermediates during SN2 reactions .
Q. What strategies mitigate racemization during synthesis of the (R)-enantiomer?
- Methodological Answer : Low-temperature reactions (<0°C) and chiral auxiliaries (e.g., tert-butyl carbamates) minimize racemization. Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymes (lipases) has been effective for similar piperazine derivatives . Monitoring reaction progress via circular dichroism (CD) ensures stereochemical integrity .
Q. How can computational modeling predict its binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using the compound’s 3D structure (PubChem CID) predict interactions with targets like GPCRs or kinases. QSAR models based on substituent effects (e.g., methoxy vs. methyl groups) correlate with experimental IC₅₀ values .
Q. What contradictions exist in reported biological activity data for this compound class?
- Methodological Answer : Discrepancies in IC₅₀ values for piperazine derivatives often arise from assay variability (e.g., cell lines, incubation times). For example, conflicting reports on serotonin receptor antagonism may stem from differences in functional assays (cAMP vs. calcium flux) . Meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
